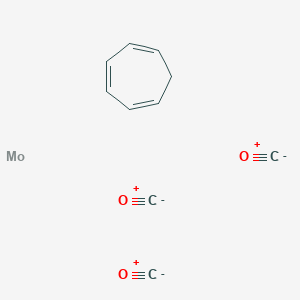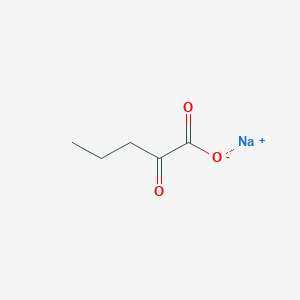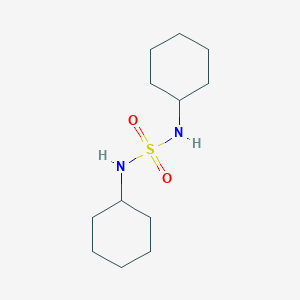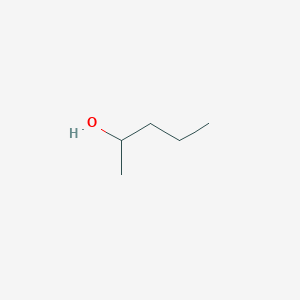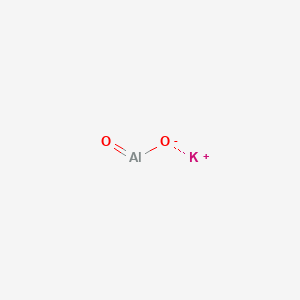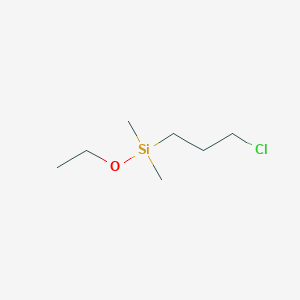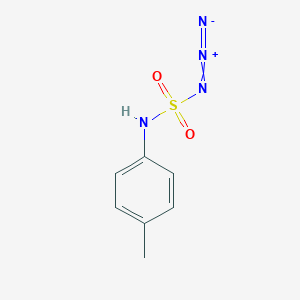
p-Tolylsulfamoyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Tolylsulfamoyl azide, also known as TsN3, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is highly explosive and sensitive to shock, friction, and heat. TsN3 is widely used as a reagent in organic synthesis and has been investigated for its potential as an energetic material.
Applications De Recherche Scientifique
P-Tolylsulfamoyl azide has been extensively investigated for its potential as an energetic material due to its high energy content and sensitivity to shock, friction, and heat. It has also been used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and azides. p-Tolylsulfamoyl azide has been studied for its antimicrobial properties, as it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, p-Tolylsulfamoyl azide has been investigated for its potential as a precursor for the synthesis of nitrogen-containing compounds, such as triazoles and tetrazoles.
Mécanisme D'action
The mechanism of action of p-Tolylsulfamoyl azide is not well understood, but it is believed to involve the formation of highly reactive intermediates, such as nitrenes and azides, which can undergo a variety of reactions. p-Tolylsulfamoyl azide has been shown to react with a variety of functional groups, including alkenes, alkynes, alcohols, and amines, through a process known as the Staudinger reaction. p-Tolylsulfamoyl azide has also been shown to undergo thermal decomposition, which can lead to the formation of nitrogen gas and other products.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of p-Tolylsulfamoyl azide, as it is primarily used as a reagent in organic synthesis and has not been extensively studied in biological systems. However, studies have shown that p-Tolylsulfamoyl azide can be toxic to certain bacteria and fungi, suggesting that it may have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using p-Tolylsulfamoyl azide in lab experiments is its high reactivity, which allows for the synthesis of a variety of nitrogen-containing compounds. Additionally, p-Tolylsulfamoyl azide is relatively easy to synthesize and is commercially available. However, one major limitation of using p-Tolylsulfamoyl azide is its explosive nature, which requires careful handling and storage. p-Tolylsulfamoyl azide should only be used by trained professionals in a well-ventilated laboratory with appropriate safety equipment.
Orientations Futures
There are several potential future directions for research on p-Tolylsulfamoyl azide. One area of interest is the development of safer and more stable forms of p-Tolylsulfamoyl azide that can be used in a wider range of applications. Additionally, p-Tolylsulfamoyl azide could be further investigated for its potential as an antimicrobial agent or as a precursor for the synthesis of novel nitrogen-containing compounds. Finally, the mechanism of action of p-Tolylsulfamoyl azide could be further elucidated to better understand its reactivity and potential applications.
In conclusion, p-Tolylsulfamoyl azide is a highly reactive and explosive compound that has gained significant attention in scientific research. It is widely used as a reagent in organic synthesis and has been investigated for its potential as an energetic material. p-Tolylsulfamoyl azide has also been studied for its antimicrobial properties and potential as a precursor for the synthesis of nitrogen-containing compounds. While p-Tolylsulfamoyl azide has many advantages, its explosive nature requires careful handling and storage. Future research on p-Tolylsulfamoyl azide could lead to the development of safer and more stable forms of the compound, as well as new applications in a variety of fields.
Méthodes De Synthèse
The synthesis of p-Tolylsulfamoyl azide can be achieved through various methods, including the reaction of p-toluenesulfonyl chloride with sodium azide, the reaction of p-toluenesulfonic acid with sodium azide, and the reaction of p-toluenesulfonamide with lead azide. The most commonly used method involves the reaction of p-toluenesulfonyl chloride with sodium azide in anhydrous DMF or DMSO. The reaction is exothermic and requires careful handling due to the explosive nature of the product.
Propriétés
Numéro CAS |
13449-20-2 |
|---|---|
Nom du produit |
p-Tolylsulfamoyl azide |
Formule moléculaire |
C7H8N4O2S |
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
1-(azidosulfonylamino)-4-methylbenzene |
InChI |
InChI=1S/C7H8N4O2S/c1-6-2-4-7(5-3-6)9-14(12,13)11-10-8/h2-5,9H,1H3 |
Clé InChI |
GDDGQFCLYKJCOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] |
Autres numéros CAS |
13449-20-2 |
Synonymes |
p-Tolylsulfamoyl azide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



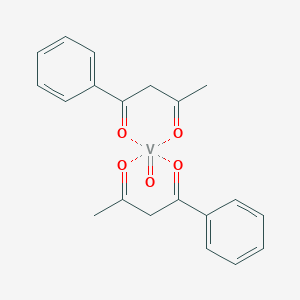
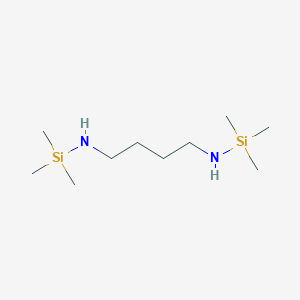

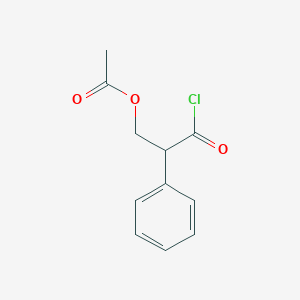
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
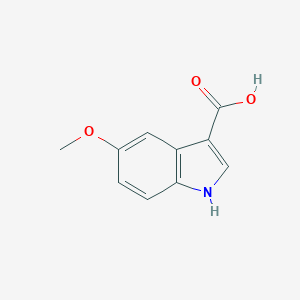
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
